molecular formula C20H23BrN2O4S B3644120 N-(3-bromophenyl)-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide

N-(3-bromophenyl)-2-{4-[(cyclohexylamino)sulfonyl]phenoxy}acetamide

Cat. No.: B3644120
M. Wt: 467.4 g/mol
InChI Key: CFKGHUFUMCIHCG-UHFFFAOYSA-N
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Description

This compound contains several functional groups, including an acetamide group (N-(3-bromophenyl)-), a sulfonyl group ([(cyclohexylamino)sulfonyl]), and a phenoxy group (phenoxy). The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the bromine atom on the phenyl ring could also influence the overall structure due to its size and electronegativity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the acetamide group might undergo hydrolysis, the sulfonyl group might participate in substitution reactions, and the bromine atom might be replaced in a nucleophilic aromatic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it might have a certain solubility in water, a specific melting point, and unique spectral properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a drug, it might interact with biological targets in specific ways to exert its effects .

Safety and Hazards

Like all chemicals, this compound should be handled with care. It’s important to use appropriate personal protective equipment, work in a well-ventilated area, and follow all safety protocols .

Future Directions

The future research on this compound could involve exploring its potential applications, optimizing its synthesis, studying its reactivity, and investigating its mechanism of action .

Properties

IUPAC Name

N-(3-bromophenyl)-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O4S/c21-15-5-4-8-17(13-15)22-20(24)14-27-18-9-11-19(12-10-18)28(25,26)23-16-6-2-1-3-7-16/h4-5,8-13,16,23H,1-3,6-7,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKGHUFUMCIHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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